REACTION_SMILES
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[CH3:7][N:8]([c:9]1[cH:10][cH:11][c:12]([CH:13]([c:14]2[cH:15][cH:16][c:17]([N:20]([CH3:21])[CH3:22])[cH:18][cH:19]2)[c:23]2[c:24]([C:25](=[O:26])[OH:27])[cH:28][c:29]([N:32]([CH3:33])[CH3:34])[cH:30][cH:31]2)[cH:35][cH:36]1)[CH3:37].[Co:62].[Na+:1].[Na+:2].[O-:3][C:4](=[O:5])[O-:6].[OH:38][c:39]1[cH:40][cH:41][c:42]2[c:43]([cH:44][cH:45][cH:46][cH:47]2)[c:48]1[N:49]=[N:50][c:51]1[cH:52][c:53]([S:54]([OH:55])(=[O:56])=[O:57])[cH:58][cH:59][c:60]1[OH:61]>>[CH3:7][N:8]([c:9]1[cH:10][cH:11][c:12]([C:13]2([c:14]3[cH:15][cH:16][c:17]([N:20]([CH3:21])[CH3:22])[cH:18][cH:19]3)[c:23]3[c:24]([cH:28][c:29]([N:32]([CH3:33])[CH3:34])[cH:30][cH:31]3)[C:25](=[O:27])[O:26]2)[cH:35][cH:36]1)[CH3:37]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccc(C(c2ccc(N(C)C)cc2)c2ccc(N(C)C)cc2C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Co]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)c1ccc(O)c(N=Nc2c(O)ccc3ccccc23)c1
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Name
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Type
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product
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Smiles
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CN(C)c1ccc(C2(c3ccc(N(C)C)cc3)OC(=O)c3cc(N(C)C)ccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |